molecular formula C8H18N2O4 B1594390 4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol CAS No. 6216-38-2

4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol

Cat. No.: B1594390
CAS No.: 6216-38-2
M. Wt: 206.24 g/mol
InChI Key: QRJMLIPXTTYRMQ-YWVWVNHFSA-N
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Preparation Methods

The synthesis of 4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol typically involves the following steps:

Chemical Reactions Analysis

4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol can be compared with similar compounds such as:

Properties

CAS No.

6216-38-2

Molecular Formula

C8H18N2O4

Molecular Weight

206.24 g/mol

IUPAC Name

(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol

InChI

InChI=1S/C8H18N2O4/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12/h3-14H,1-2H3/t3-,4+,5?,6+,7-,8?

InChI Key

QRJMLIPXTTYRMQ-YWVWVNHFSA-N

Isomeric SMILES

CN[C@@H]1[C@H](C([C@H]([C@@H](C1O)NC)O)O)O

SMILES

CNC1C(C(C(C(C1O)O)O)NC)O

Canonical SMILES

CNC1C(C(C(C(C1O)O)O)NC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol
Reactant of Route 2
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol
Reactant of Route 3
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol
Reactant of Route 4
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol
Reactant of Route 5
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol
Reactant of Route 6
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol

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